

Application Note: Protocol for Sonogashira Coupling with (2-Iodo-5-methylphenyl)methanol

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Compound of Interest

Compound Name: (2-Iodo-5-methylphenyl)methanol

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp^2 -hybridized carbons of aryl or vinyl halides and sp -hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has found broad application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] This application note provides a detailed protocol for the Sonogashira coupling of **(2-Iodo-5-methylphenyl)methanol** with a terminal alkyne. The presence of a hydroxyl group and the ortho-substitution on the aryl iodide present unique considerations for optimizing the reaction conditions.

Key Reaction:

(2-Iodo-5-methylphenyl)methanol + Terminal Alkyne \rightarrow (2-((Alkyne)yl)-5-methylphenyl)methanol

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aryl iodides, which can be adapted for **(2-Iodo-5-methylphenyl)methanol**. The reactivity of aryl iodides is generally high, allowing for mild reaction conditions.[1]

Parameter	Condition 1: Standard	Condition 2: Copper-Free	Condition 3: Mild Base
Palladium Catalyst	$\text{PdCl}_2(\text{PPh}_3)_2$	$\text{Pd}(\text{PPh}_3)_4$	$[\text{PdCl}_2(\text{CH}_3\text{CN})_2]$
Catalyst Loading (mol%)	1-5	1-5	1-2
Copper(I) Cocatalyst	CuI	None	None
Cocatalyst Loading (mol%)	2-10	N/A	N/A
Ligand	PPh_3 (in catalyst complex)	sXPhos	PPh_3
Base	Triethylamine (Et_3N)	Cesium Carbonate (Cs_2CO_3)	Diisopropylamine (DIPA)
Solvent	Tetrahydrofuran (THF) or Dimethylformamide (DMF)	Toluene or Dioxane	Acetonitrile (MeCN)
Temperature ($^\circ\text{C}$)	Room Temperature to 60	60-100	Room Temperature
Typical Yields (%)	70-95	65-90	75-98

Experimental Protocol: Sonogashira Coupling of (2-Iodo-5-methylphenyl)methanol

This protocol provides a detailed methodology for the Sonogashira coupling of **(2-Iodo-5-methylphenyl)methanol** with a generic terminal alkyne (e.g., Phenylacetylene).

Materials:

- **(2-Iodo-5-methylphenyl)methanol**
- Terminal Alkyne (e.g., Phenylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{PdCl}_2(\text{PPh}_3)_2]$

- Copper(I) iodide (CuI)
- Triethylamine (Et₃N), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Deionized water
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septa and needles
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for workup and purification

Procedure:

- Reaction Setup:
 - To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add **(2-Iodo-5-methylphenyl)methanol** (1.0 eq).
 - Add the terminal alkyne (1.2 eq).
 - Add Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and Copper(I) iodide (0.04 eq).
 - Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

- Reagent Addition:
 - Under the inert atmosphere, add anhydrous THF (5 mL per mmol of aryl iodide) via syringe.
 - Add anhydrous triethylamine (2.0 eq) via syringe.
- Reaction:
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
- Workup:
 - Once the reaction is complete, quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the solvent in vacuo to obtain the crude product.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure coupled product.

Safety Precautions:

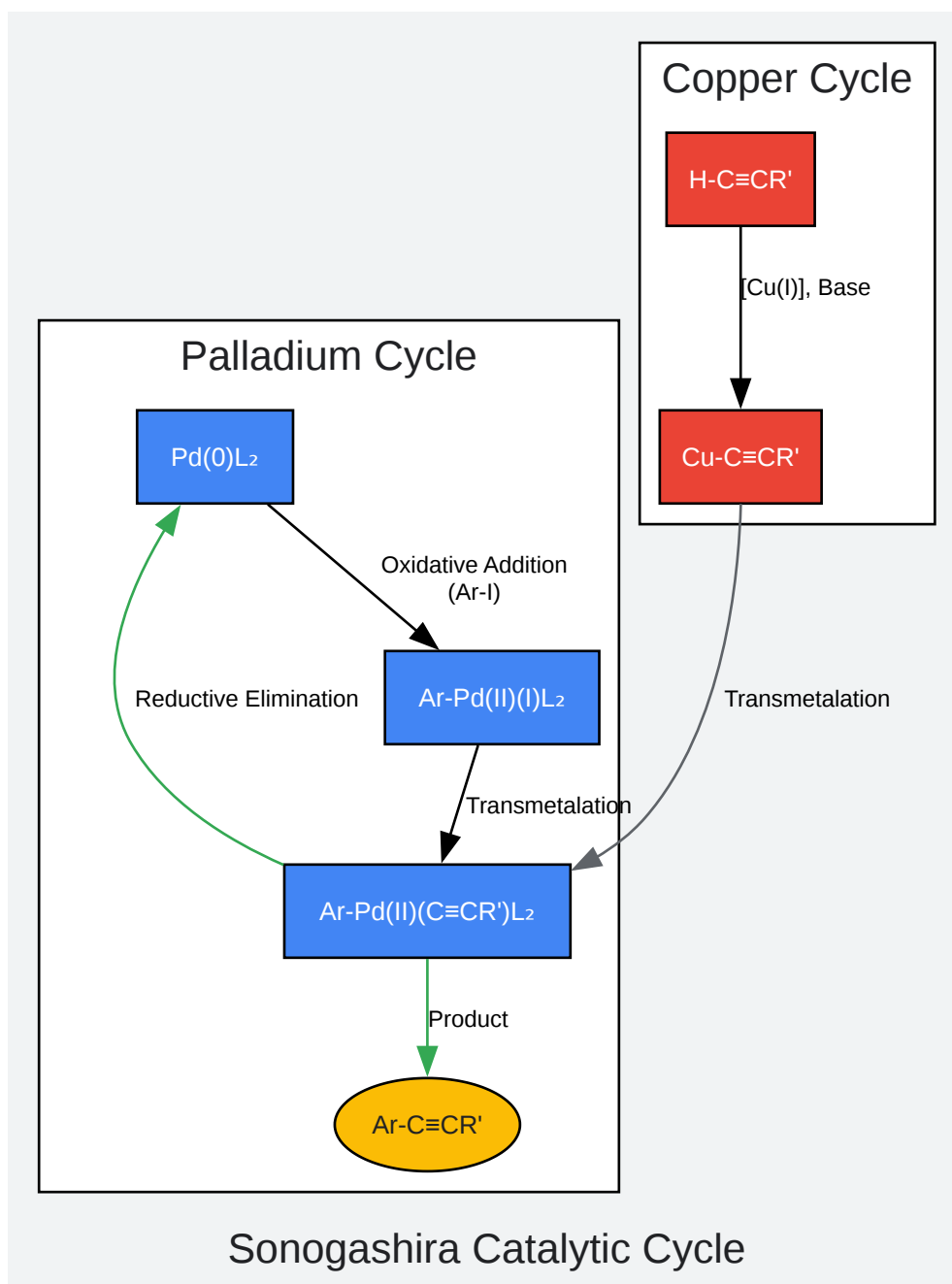
- Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.
- Organic solvents are flammable and should be handled away from ignition sources.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira reaction, which proceeds through two interconnected catalytic cycles involving palladium and copper.^[3]

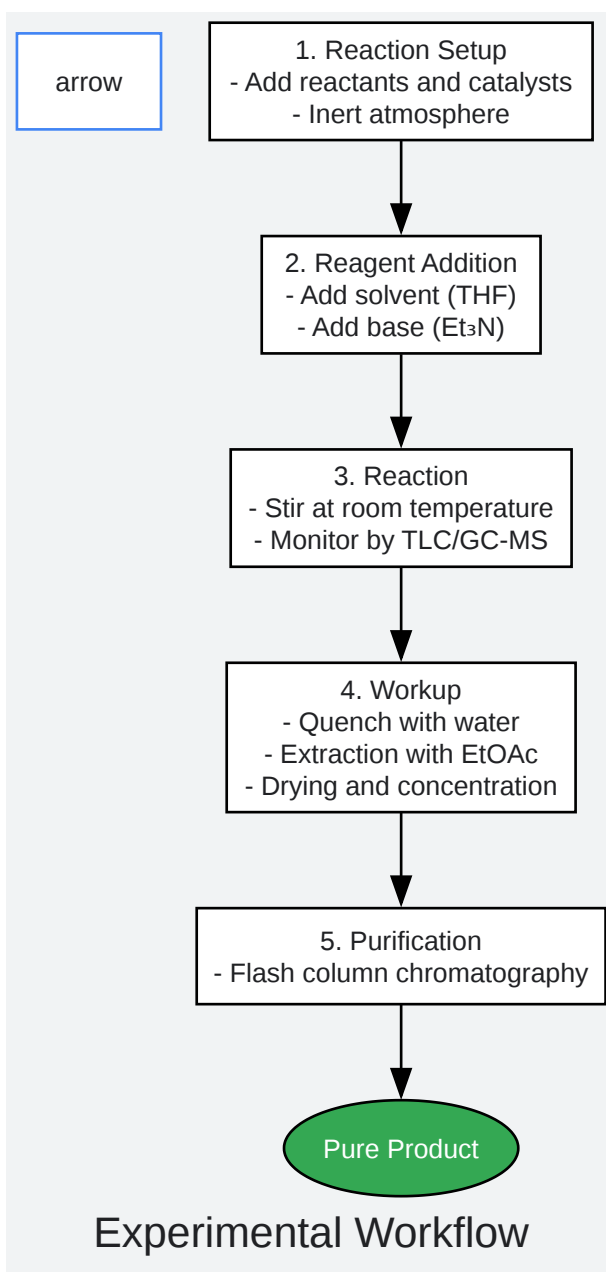


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Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the Sonogashira coupling of **(2-Iodo-5-methylphenyl)methanol**.



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Caption: Experimental workflow for the Sonogashira coupling.

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References

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